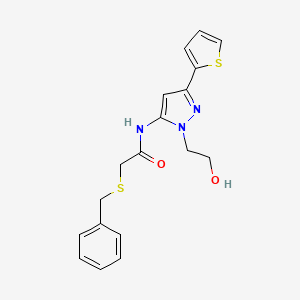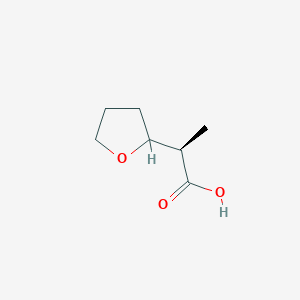
(2R)-2-(Oxolan-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(Oxolan-2-yl)propanoic acid, also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cyclic amino acid that is used in various scientific research applications. OTC has been found to have potential therapeutic effects in treating various diseases and disorders, including diabetes, obesity, and cancer.
Mecanismo De Acción
OTC exerts its therapeutic effects through various mechanisms of action. It has been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses. OTC also activates AMPK, a key regulator of energy metabolism, which helps to improve glucose tolerance and insulin sensitivity. Additionally, OTC has been found to inhibit the mTOR pathway, which plays a critical role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
OTC has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose tolerance and insulin sensitivity, and inhibit the growth of cancer cells. OTC has also been found to improve mitochondrial function and increase energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form. OTC is also stable and can be stored for long periods without degradation. However, one limitation of OTC is that it may have non-specific effects on other cellular pathways, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on OTC. One area of interest is the potential therapeutic effects of OTC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. OTC has been found to improve mitochondrial function, which may be beneficial in these diseases. Another area of interest is the potential use of OTC as a chemopreventive agent in cancer. OTC has been found to inhibit the growth of cancer cells and induce apoptosis, which may be useful in preventing the development of cancer. Further research is also needed to determine the optimal dosage and treatment duration of OTC in various diseases and disorders.
Conclusion:
In conclusion, (2R)-2-(Oxolan-2-yl)propanoic acid, also known as OTC, is a cyclic amino acid that has potential therapeutic effects in various diseases and disorders. OTC can be synthesized through a simple reaction and has been extensively studied for its scientific research applications. OTC exerts its therapeutic effects through various mechanisms of action and has several biochemical and physiological effects. Although OTC has advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to determine the full potential of OTC in various diseases and disorders.
Métodos De Síntesis
OTC can be synthesized through the reaction of cysteine and α-ketoglutaric acid. The reaction produces a cyclic intermediate, which is then hydrolyzed to form OTC. The synthesis method of OTC is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
OTC has been extensively studied for its potential therapeutic effects in various diseases and disorders. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. OTC has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
(2R)-2-(oxolan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJCMUQMZXIJQ-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


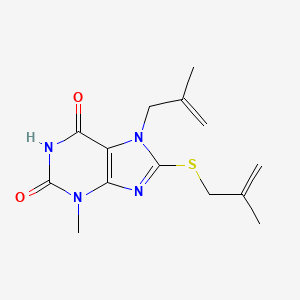
![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)carbamoyl]ethyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B3002468.png)
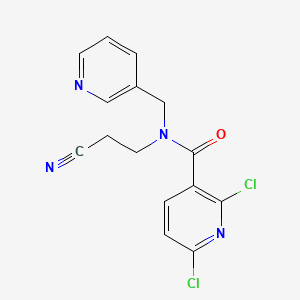
![ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate](/img/structure/B3002471.png)
![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3002474.png)
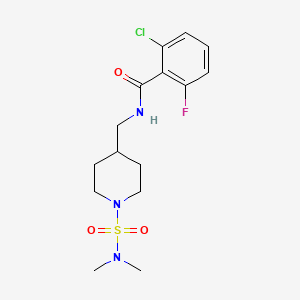
![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B3002476.png)
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B3002478.png)
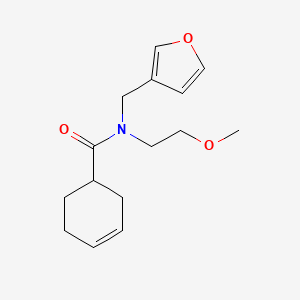
![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3002484.png)

